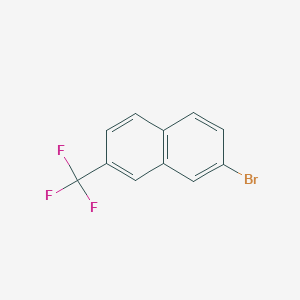

2-Bromo-7-(trifluoromethyl)naphthalene

Description

Significance of Naphthalene (B1677914) Derivatives in Contemporary Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental building block in the synthesis of a vast number of organic compounds. mdpi.comchemeo.com Its derivatives are integral to the development of dyes, polymers, and agricultural chemicals. In the realm of medicinal chemistry, the naphthalene scaffold is present in numerous FDA-approved drugs, including the anti-inflammatory drug Naproxen and the antifungal agent Terbinafine. acs.org The lipophilic nature of the naphthalene core allows it to readily cross cell membranes, making it an attractive scaffold for the design of new therapeutic agents that target intracellular proteins and enzymes. mdpi.com The ability to introduce various functional groups at different positions on the naphthalene ring system enables chemists to modulate the pharmacological profile of these molecules, leading to enhanced potency, selectivity, and metabolic stability.

Strategic Importance of Halogenation in Polycyclic Aromatic Hydrocarbons

Halogenation, the introduction of one or more halogen atoms into a molecule, is a powerful strategy for modifying the physicochemical properties of polycyclic aromatic hydrocarbons (PAHs) like naphthalene. The introduction of a halogen, such as bromine, can significantly alter the electronic nature of the aromatic system, influencing its reactivity and intermolecular interactions. cardiff.ac.uk Halogenated PAHs are recognized as a class of environmental pollutants, and their study is crucial for understanding their environmental fate and toxicological profiles. cardiff.ac.ukwikipedia.org In the context of materials science, halogenation can be used to control the packing of molecules in the solid state, which is critical for optimizing the performance of organic electronic devices. Furthermore, the carbon-halogen bond serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to build more complex molecular architectures. nih.gov This reactivity is a key tool for the construction of elaborate functionalized naphthalene derivatives.

The Unique Electronic and Steric Influence of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a unique and highly valuable substituent in the design of functional organic molecules. Its strong electron-withdrawing nature, a consequence of the high electronegativity of the fluorine atoms, can profoundly impact the electronic properties of the naphthalene ring to which it is attached. nih.govnist.gov This electron-withdrawing effect can enhance the metabolic stability of a molecule by shielding adjacent C-H bonds from enzymatic oxidation. nih.gov The CF3 group is also highly lipophilic, which can improve a molecule's ability to permeate biological membranes. nist.gov From a steric perspective, the trifluoromethyl group is significantly larger than a hydrogen atom and is often considered a bioisostere of a methyl group, allowing it to be used to probe the steric requirements of biological targets. nih.gov The combination of these electronic and steric properties makes the trifluoromethyl group a critical tool for modulating the properties of naphthalene derivatives in both medicinal chemistry and materials science. orgsyn.org

Overview of Research Trajectories for Multifunctionalized Naphthalenes

Current research on multifunctionalized naphthalenes is focused on the development of novel synthetic methodologies to access complex substitution patterns and the exploration of their applications in diverse fields. rsc.orgnist.gov The construction of highly substituted naphthalene derivatives remains a significant challenge for organic chemists. rsc.org Modern synthetic strategies often employ transition metal-catalyzed cross-coupling reactions to introduce a variety of functional groups with high regioselectivity. google.com There is a growing interest in the development of "multifunctional" naphthalenes, where different substituents are introduced to impart specific, complementary properties to the molecule. For example, a naphthalene derivative might be functionalized with both an electron-donating and an electron-accepting group to create a molecule with interesting photophysical properties for use in organic light-emitting diodes (OLEDs). In medicinal chemistry, researchers are exploring the synthesis of naphthalene derivatives with multiple functional groups to create hybrid molecules that can interact with multiple biological targets simultaneously. nih.gov The continued development of synthetic methods and a deeper understanding of structure-property relationships will undoubtedly lead to the discovery of new and innovative applications for multifunctionalized naphthalenes.

Data Tables

Table 1: Physicochemical Properties of Naphthalene and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Naphthalene | C₁₀H₈ | 128.17 | 80.2 | 218 |

| 2-Bromonaphthalene (B93597) | C₁₀H₇Br | 207.07 | 53-56 | 281-282 |

| 2,7-Bis(trifluoromethyl)naphthalene | C₁₂H₆F₆ | 264.17 | Not Available | Not Available |

Data compiled from various sources. chemeo.comwikipedia.orgnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H6BrF3 |

|---|---|

Molecular Weight |

275.06 g/mol |

IUPAC Name |

2-bromo-7-(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C11H6BrF3/c12-10-4-2-7-1-3-9(11(13,14)15)5-8(7)6-10/h1-6H |

InChI Key |

QFIKEQGSVOITBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)Br)C(F)(F)F |

Origin of Product |

United States |

Reactivity Profiles and Transformational Chemistry of 2 Bromo 7 Trifluoromethyl Naphthalene

Cross-Coupling Reactions at the Bromine-Substituted Position

The carbon-bromine bond at the C2 position of 2-bromo-7-(trifluoromethyl)naphthalene is the primary site for reactivity in palladium-catalyzed cross-coupling reactions. This bond is susceptible to oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycle. The electron-withdrawing nature of the trifluoromethyl group at the C7 position can influence the electron density of the naphthalene (B1677914) ring system and, consequently, the reactivity of the C-Br bond. This section explores several key cross-coupling methodologies that utilize this reactivity to forge new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse array of substituted naphthalene derivatives.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. nih.govrsc.org For this compound, this reaction provides an effective route to introduce various aryl, heteroaryl, vinyl, or alkyl groups at the C2 position. The reaction generally proceeds under mild conditions, exhibits tolerance to a wide range of functional groups, and the boronic acid or ester reagents are often commercially available and environmentally benign. nih.gov

The catalytic cycle involves the oxidative addition of the C-Br bond of the naphthalene substrate to a Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Coupling Partner (R-B(OH)₂) | Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Product (2-R-7-(trifluoromethyl)naphthalene) |

| Phenylboronic acid | Pd(PPh₃)₄ | --- | Na₂CO₃ | Toluene/Water | 80-100 | 2-Phenyl-7-(trifluoromethyl)naphthalene |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 100 | 2-(4-Methoxyphenyl)-7-(trifluoromethyl)naphthalene |

| Thiophene-2-boronic acid | PdCl₂(dppf) | --- | Cs₂CO₃ | DME | 90 | 2-(Thiophen-2-yl)-7-(trifluoromethyl)naphthalene |

| Potassium vinyltrifluoroborate | t-Bu₃P-Pd-G2 | --- | K₂CO₃ | CPME/Water | 60 | 2-Vinyl-7-(trifluoromethyl)naphthalene |

Note: This table presents typical, generalized conditions. Optimization of specific catalyst, ligand, base, and solvent systems is often required for achieving high yields with particular substrates.

In the synthesis of complex molecules, naphthalene scaffolds may possess multiple reactive sites. Chemoselectivity becomes crucial when substrates contain more than one halide or pseudohalide. A common example involves naphthalene derivatives bearing both a bromide and a trifluoromethanesulfonyloxy (triflate, OTf) group. researchgate.netresearchgate.net

Research on analogous bromo-triflyloxynaphthalene systems has demonstrated that Suzuki-Miyaura couplings can be directed with high selectivity. researchgate.net The relative reactivity of different leaving groups in the oxidative addition step typically follows the order: C-I > C-OTf > C-Br > C-Cl. However, this order can be influenced by the choice of catalyst, ligand, and reaction conditions. researchgate.netresearchgate.net For a hypothetical substrate like 2-bromo-7-(trifluoromethyl)-X-(trifluoromethanesulfonyloxy)naphthalene, the reaction outcome would depend on the relative positions. Generally, palladium catalysts with specific phosphine (B1218219) ligands can be chosen to selectively activate the C-Br bond over a C-OTf bond or vice versa, allowing for sequential functionalization of the naphthalene core. For instance, reactions often show excellent chemoselectivity favoring reaction at the bromide position. researchgate.net

Stille Cross-Coupling for Arylation and Vinylation

The Stille reaction is a powerful C-C bond-forming method that couples an organic halide with an organostannane reagent, catalyzed by palladium. thermofisher.comwikipedia.org This reaction is known for its tolerance of a wide array of functional groups, as organostannanes are stable to air and moisture. thermofisher.com Using this compound as the electrophile, the Stille coupling allows for the introduction of various hydrocarbyl groups, including aryl, heteroaryl, vinyl, and alkyl moieties. organic-chemistry.org

The mechanism is analogous to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation from the organotin compound, and reductive elimination. wikipedia.org A key advantage is that the reaction conditions are generally neutral and mild, which is beneficial for sensitive substrates. A significant drawback, however, is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Table 2: Illustrative Conditions for Stille Coupling with this compound

| Organostannane Reagent (R-SnBu₃) | Catalyst / Precatalyst | Ligand | Additive | Solvent | Temperature (°C) | Product (2-R-7-(trifluoromethyl)naphthalene) |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | --- | --- | Toluene | 90-110 | 2-Phenyl-7-(trifluoromethyl)naphthalene |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | --- | --- | THF | 65 | 2-Vinyl-7-(trifluoromethyl)naphthalene |

| 2-(Tributylstannyl)pyridine | Pd₂(dba)₃ | AsPh₃ | CuI | NMP | 80 | 2-(Pyridin-2-yl)-7-(trifluoromethyl)naphthalene |

| Tributyl(ethynyl)stannane | Pd(OAc)₂ | P(2-furyl)₃ | --- | Dioxane | 100 | 2-Ethynyl-7-(trifluoromethyl)naphthalene |

Note: The use of additives like CuI can accelerate the rate-limiting transmetalation step. Ligand choice can also significantly impact reaction efficiency. researchgate.net

Sonogashira Cross-Coupling for Alkyne Introduction

The Sonogashira cross-coupling reaction is the premier method for forming a C(sp²)-C(sp) bond by coupling an aryl or vinyl halide with a terminal alkyne. researchgate.netgelest.com This reaction, typically co-catalyzed by palladium and copper(I), allows for the direct installation of an alkynyl group onto the C2 position of this compound. nih.gov The resulting alkynylated naphthalenes are valuable intermediates in organic synthesis, serving as precursors for more complex structures through further transformations of the alkyne moiety.

The generally accepted mechanism involves a palladium cycle for the aryl halide and a copper cycle for the alkyne. The palladium catalyst undergoes oxidative addition with the C-Br bond. Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide. This species then transmetalates with the Pd(II)-aryl complex, which is followed by reductive elimination to furnish the final product. organic-chemistry.orgnih.gov

Table 3: General Conditions for Sonogashira Coupling of this compound

| Terminal Alkyne (R-C≡CH) | Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Product (2-(R-C≡C)-7-(trifluoromethyl)naphthalene) |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | PPh₃ | Triethylamine (Et₃N) | THF | 50-70 | 2-(Phenylethynyl)-7-(trifluoromethyl)naphthalene |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | --- | Diisopropylamine (DIPA) | Toluene | 80 | 2-(Hex-1-yn-1-yl)-7-(trifluoromethyl)naphthalene |

| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | PPh₃ | Piperidine | DMF | 60 | 2-((Trimethylsilyl)ethynyl)-7-(trifluoromethyl)naphthalene |

| Propargyl alcohol | PdCl₂(dppf) | CuI | --- | Et₃N | Acetonitrile | 70 | 3-(7-(Trifluoromethyl)naphthalen-2-yl)prop-2-yn-1-ol |

Note: Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling (Glaser coupling) byproducts.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.netnih.gov This reaction provides a direct and highly efficient method for synthesizing N-arylated compounds. Applying this methodology to this compound allows for the introduction of primary amines, secondary amines, and other nitrogen-containing functional groups at the C2 position. researchgate.net

The reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a strong base. researchgate.net The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium amide complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Amine (R¹R²NH) | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Product (2-(R¹R²N)-7-(trifluoromethyl)naphthalene) |

| Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | N-Phenyl-7-(trifluoromethyl)naphthalen-2-amine |

| Morpholine | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 4-(7-(Trifluoromethyl)naphthalen-2-yl)morpholine |

| Pyrrolidine | PdCl₂(dppf) | --- | Cs₂CO₃ | Toluene | 100 | 2-(Pyrrolidin-1-yl)-7-(trifluoromethyl)naphthalene |

| Carbazole | [Pd(allyl)Cl]₂ | t-BuXPhos | K₂CO₃ | t-Amyl alcohol | 100 | 9-(7-(Trifluoromethyl)naphthalen-2-yl)-9H-carbazole |

Note: The choice of ligand and base is critical for the success of the Buchwald-Hartwig amination and depends heavily on the nature of the amine coupling partner. nih.gov

Negishi Coupling for C-C Bond Formation

The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms C-C bonds by coupling an organohalide with an organozinc reagent. core.ac.uk A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of organozinc compounds. nih.govunits.it For this compound, this reaction offers a robust method to introduce alkyl, vinyl, aryl, and other organic fragments.

Organozinc reagents are typically prepared either by the direct insertion of zinc metal into an organic halide or by transmetalation from an organolithium or Grignard reagent. units.it The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation from the organozinc species to the palladium center, and reductive elimination. researchgate.net

Table 5: Exemplary Conditions for Negishi Coupling of this compound

| Organozinc Reagent (R-ZnX) | Catalyst / Precatalyst | Ligand | Solvent | Temperature (°C) | Product (2-R-7-(trifluoromethyl)naphthalene) |

| Phenylzinc chloride | Pd(PPh₃)₄ | --- | THF | 65 | 2-Phenyl-7-(trifluoromethyl)naphthalene |

| Ethylzinc bromide | Pd(OAc)₂ | SPhos | THF/NMP | 70 | 2-Ethyl-7-(trifluoromethyl)naphthalene |

| Isopropenylzinc bromide | PdCl₂(dppf) | --- | Dioxane | 80 | 2-Isopropenyl-7-(trifluoromethyl)naphthalene |

| (Thiophen-2-yl)zinc chloride | Pd₂(dba)₃ | RuPhos | THF | 70 | 2-(Thiophen-2-yl)-7-(trifluoromethyl)naphthalene |

Note: The Negishi coupling is particularly useful for coupling sp³-hybridized alkyl groups, which can sometimes be challenging in other cross-coupling reactions. dntb.gov.ua

Reactions at the Trifluoromethyl Group (Derivatization)

The trifluoromethyl (-CF3) group is exceptionally stable due to the high strength of the carbon-fluorine bond, making its direct chemical modification challenging. This inherent stability is a primary reason for its incorporation into pharmaceutical and agrochemical compounds, as it imparts metabolic resistance.

Strategies for Trifluoromethyl Group Modification

While direct derivatization of the trifluoromethyl group on an aromatic ring like in this compound is not a common transformation due to its high stability, some strategies have been developed for the modification of trifluoromethyl groups in other contexts. These methods are generally harsh and may not be compatible with many functional groups.

Theoretical approaches to modifying the -CF3 group could involve:

Hydrolysis: Under extreme conditions of high temperature and pressure with strong acids or bases, it is conceivable that the trifluoromethyl group could be hydrolyzed to a carboxylic acid group (-COOH). However, such conditions would likely lead to the degradation of the naphthalene ring or reaction at the C-Br bond.

Reductive Defluorination: Potent reducing agents can sometimes effect the removal of fluorine atoms from a trifluoromethyl group. This process is often stepwise and can lead to a mixture of products with -CHF2, -CH2F, and -CH3 groups.

C-F Bond Activation: Transition metal complexes have been explored for their ability to activate C-F bonds, which could potentially lead to functionalization of the trifluoromethyl group. This remains a highly specialized and developing area of research.

It is important to note that no specific examples of these modifications have been reported for this compound in the reviewed literature. The primary utility of the trifluoromethyl group in this and similar molecules lies in its electronic properties and stability, rather than its potential for further reaction.

Metalation and Regioselective Functionalization of Trifluoromethylated Naphthalenes

Metalation, particularly directed ortho-metalation (DoM), is a powerful tool for the regioselective functionalization of aromatic compounds. The trifluoromethyl group, being strongly electron-withdrawing, can influence the acidity of adjacent C-H bonds, thereby directing deprotonation by strong bases.

Studies on the metalation of 2-(trifluoromethyl)naphthalene (B1313535) provide valuable insights into the potential reactivity of this compound. The regioselectivity of deprotonation is highly dependent on the base and reaction conditions used.

For 2-(trifluoromethyl)naphthalene, treatment with different organolithium reagents leads to deprotonation at different positions:

tert-Butyllithium in the presence of potassium tert-butoxide results in exclusive deprotonation at the C-1 position.

sec-Butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) leads to a mixture of products from deprotonation at the C-3 and C-4 positions.

In the case of this compound, the presence of the bromine atom at the 2-position and the trifluoromethyl group at the 7-position would direct metalation to specific sites. The bromine atom can participate in halogen-metal exchange, which is often a faster process than C-H deprotonation.

Table 1: Predicted Regioselectivity of Metalation on this compound

| Reagent | Predicted Primary Reaction Site | Predicted Product after Quenching with E+ | Notes |

| n-Butyllithium | C2-Br | 2-E-7-(trifluoromethyl)naphthalene | Halogen-metal exchange is expected to be the dominant pathway. |

| Lithium diisopropylamide (LDA) | C8-H | 2-Bromo-8-E-7-(trifluoromethyl)naphthalene | The trifluoromethyl group at C7 is expected to direct deprotonation to the adjacent C8 position. The bulky nature of LDA may favor this site. |

| tert-Butyllithium/Potassium tert-butoxide | C8-H or C6-H | Mixture of 2-Bromo-8-E-7-(trifluoromethyl)naphthalene and 2-Bromo-6-E-7-(trifluoromethyl)naphthalene | The strong basicity could lead to deprotonation at either of the positions ortho to the trifluoromethyl group. |

Exploration of Other Directed Functionalization Reactions

Beyond metalation, the bromine atom in this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are highly efficient for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-2 position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester. It is a powerful method for forming biaryl compounds.

Buchwald-Hartwig Amination: This reaction, also palladium-catalyzed, allows for the formation of C-N bonds, providing access to arylamines.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the aryl bromide with a terminal alkyne, yielding an arylethyne.

Table 2: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Reactant | Catalyst System (Typical) | Product |

| Suzuki-Miyaura Coupling | R-B(OH)2 | Pd(PPh3)4, Na2CO3 | 2-R-7-(trifluoromethyl)naphthalene |

| Buchwald-Hartwig Amination | R2NH | Pd(dba)2, BINAP, NaOtBu | 2-(R2N)-7-(trifluoromethyl)naphthalene |

| Sonogashira Coupling | R-C≡CH | PdCl2(PPh3)2, CuI, Et3N | 2-(R-C≡C)-7-(trifluoromethyl)naphthalene |

These cross-coupling reactions offer a reliable and modular approach to the synthesis of a wide range of derivatives of this compound, with functionalization occurring selectively at the C-Br bond.

Advanced Applications of 2 Bromo 7 Trifluoromethyl Naphthalene As a Chemical Building Block

Precursors for Organic Electronic Materials and Devices

While direct synthetic routes starting from 2-bromo-7-(trifluoromethyl)naphthalene are not explicitly detailed in the available literature, the structural motifs of brominated and fluorinated naphthalenes are prevalent in materials developed for organic electronics.

In the field of OLEDs, brominated aromatic compounds are frequently utilized in palladium-catalyzed cross-coupling reactions to construct larger conjugated systems that form the emissive or charge-transporting layers of the device. For instance, various brominated anthracenes and other polycyclic aromatic hydrocarbons are key intermediates in the synthesis of advanced OLED emitters. acs.orgresearchgate.netnih.gov The introduction of a trifluoromethyl group can enhance the electron-transporting properties and improve the volatility and film-forming characteristics of the final material, which are crucial for the fabrication of efficient and stable OLEDs.

Naphthalene (B1677914) tetracarboxylic acid derivatives are important building blocks for high-performance pigments, dyes, and organic electronic materials. google.comgoogle.com While methods for the synthesis of 2,3,6,7-naphthalenetetracarboxylic acid from other precursors are documented, the use of this compound for this specific purpose has not been reported. google.com In principle, the bromine atom could be transformed into a carboxylic acid group through processes like monolithiation followed by carboxylation. However, the synthesis of tetracarboxylic acids generally involves more direct routes starting from naphthalene or its derivatives with multiple substituents that can be oxidized.

Intermediates for the Synthesis of Complex Polycyclic Aromatic Systems

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) often relies on palladium-catalyzed annulation and cross-coupling reactions where brominated arenes are key starting materials. nih.govrsc.orgrsc.orgresearchgate.net These reactions enable the fusion of aromatic rings to build larger, more complex π-conjugated systems. This compound could potentially serve as a building block in such syntheses, with the trifluoromethyl group providing a way to tune the electronic properties and processability of the resulting PAHs. The electron-withdrawing nature of the CF3 group can also influence the regioselectivity of further functionalization reactions on the aromatic core.

Versatile Building Block in Complex Molecular Synthesis for Specialized Chemical Research

In the broader context of specialized chemical research, halogenated and trifluoromethylated aromatic compounds are invaluable for creating molecules with specific steric and electronic properties. The unique substitution pattern of this compound makes it a potentially useful starting material for the synthesis of novel ligands for catalysis, functional materials with tailored optoelectronic properties, and probes for studying biological systems. The reactivity of the C-Br bond allows for its conversion into a wide range of other functional groups, making it a versatile entry point for the construction of complex molecular architectures.

Computational and Theoretical Investigations of 2 Bromo 7 Trifluoromethyl Naphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential tools for understanding the intrinsic properties of molecules like 2-Bromo-7-(trifluoromethyl)naphthalene. These computational methods can predict molecular geometry, electronic distribution, and reactivity, offering insights that complement experimental data.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule such as this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to determine its optimized ground-state geometry. This process involves finding the lowest energy conformation of the molecule, which is crucial for all subsequent property calculations. DFT provides a balance between accuracy and computational cost, making it a standard approach for molecules of this size. Studies on related substituted naphthalenes have successfully used DFT to analyze their structural and electronic properties. vulcanchem.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound, visualization of the HOMO and LUMO electron density distributions would reveal the likely sites for electrophilic and nucleophilic attack, respectively. From the HOMO and LUMO energies, other global reactivity descriptors such as electronegativity, chemical hardness, and softness would be calculated to further characterize the molecule's chemical behavior.

Computational Prediction of Spectroscopic Signatures

Computational chemistry allows for the prediction of various spectroscopic signatures, which can be invaluable for interpreting experimental data and confirming molecular structures.

Infrared (IR) and Raman Vibrational Frequencies

Theoretical vibrational frequencies for this compound would be calculated from the optimized geometry using DFT. These calculations produce a set of vibrational modes, each with a corresponding frequency and intensity for both IR and Raman spectra. The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an appropriate factor to improve agreement with experimental data. vulcanchem.com A Potential Energy Distribution (PED) analysis would then be used to assign the calculated vibrational modes to specific molecular motions, such as C-H stretching, C-C ring vibrations, and vibrations involving the C-Br and C-CF3 bonds. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically employing the same DFT level of theory used for geometry optimization. The calculated chemical shifts are usually referenced against a standard compound, such as Tetramethylsilane (TMS), computed at the same level of theory. These predictions are highly useful for assigning peaks in experimental NMR spectra and can help to confirm the regiochemistry of the substituents on the naphthalene (B1677914) core.

Ultraviolet-Visible (UV-Vis) Absorption Spectra

The electronic absorption spectra of this compound would be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as oscillator strengths versus wavelength, correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net These calculations would identify the key π-π* transitions characteristic of the naphthalene aromatic system and assess the influence of the bromo and trifluoromethyl substituents on the absorption profile.

Mechanistic Insights into Reactions Involving Halogenated Trifluoromethylnaphthalenes

Due to the absence of direct mechanistic studies on this compound, insights must be drawn from computational and experimental studies on analogous halogenated and trifluoromethylated aromatic systems. The reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing trifluoromethyl group and the versatile bromo substituent.

The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the naphthalene ring. This deactivation of the aromatic system makes it less susceptible to electrophilic aromatic substitution. Conversely, it enhances the susceptibility of the ring to nucleophilic aromatic substitution, although such reactions typically require harsh conditions or activation by additional electron-withdrawing groups.

The bromine atom at the 2-position is a key functional group for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. uvic.cawildlife-biodiversity.com Computational studies on similar aryl bromides have provided a deep understanding of the fundamental steps of these catalytic cycles, which include oxidative addition, transmetalation, and reductive elimination. wildlife-biodiversity.com For this compound, the oxidative addition of the C-Br bond to a low-valent palladium complex is the initial and often rate-determining step. The electron-withdrawing nature of the trifluoromethyl group can influence the rate of this step by affecting the electron density at the carbon atom of the C-Br bond.

Molecular Interactions and Conformational Analysis

The molecular structure of this compound facilitates a range of non-covalent interactions that are crucial in determining its physical properties and behavior in condensed phases and biological systems.

Van der Waals Dimers and Intermolecular Interactions

The intermolecular forces in crystalline this compound are expected to be a complex interplay of several types of interactions, primarily driven by the bromine and trifluoromethyl substituents.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming interactions with electron-rich atoms such as oxygen or nitrogen, or even other halogen atoms. nih.govresearchgate.net Computational studies on brominated aromatic compounds have shown that these interactions are highly directional and can significantly influence crystal packing. researchgate.netrsc.org The strength of these halogen bonds can be modulated by the electronic environment; the electron-withdrawing trifluoromethyl group in this compound would be expected to enhance the positive "sigma-hole" on the bromine atom, thereby strengthening its halogen bonding capability. researchgate.net

Fluorine Interactions: The trifluoromethyl group can participate in various weak intermolecular interactions, including C–H···F and F···F contacts. rsc.orgresearchgate.net While individually weak, the cumulative effect of these interactions can be significant in the solid state. Computational analyses of fluorinated aromatic compounds have highlighted the role of these interactions in directing molecular self-assembly. researchgate.net

π-π Stacking: The planar naphthalene core allows for π-π stacking interactions between adjacent molecules. The substitution pattern and the electronic nature of the substituents can influence the geometry (e.g., parallel-displaced or T-shaped) and strength of these interactions.

A summary of typical interaction energies for these types of non-covalent bonds, derived from computational studies on analogous molecules, is presented in the table below.

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) |

| Halogen Bond | C-Br | O, N, Br | 2 - 5 |

| Hydrogen Bond | C-H | F-C | 0.5 - 2 |

| Fluorine Contact | C-F | F-C | 0.3 - 1 |

| π-π Stacking | Naphthalene Ring | Naphthalene Ring | 2 - 10 |

Note: The energy values are approximate and can vary depending on the specific molecular environment and computational method.

Intramolecular Interactions Affecting Reactivity and Selectivity

Intramolecular interactions within this compound play a crucial role in determining its conformational preferences and, consequently, its reactivity.

The primary intramolecular interactions are steric and electronic in nature, arising from the proximity of the substituents on the naphthalene scaffold. While the 2- and 7-positions on the naphthalene ring are remote, preventing direct steric repulsion between the bromo and trifluoromethyl groups, their electronic effects are transmitted through the aromatic system.

The strong electron-withdrawing nature of the trifluoromethyl group influences the entire electron density distribution of the naphthalene rings. This can affect the bond lengths and angles within the aromatic system. Computational studies on substituted naphthalenes have shown that such electronic perturbations can influence the regioselectivity of subsequent reactions. nus.edu.sg For instance, in a palladium-catalyzed reaction, the altered electron density at the carbon atoms adjacent to the C-Br bond could affect the rate and selectivity of the oxidative addition step.

Furthermore, while direct through-space intramolecular interactions between the bromo and trifluoromethyl groups are unlikely due to their separation, their combined electronic influence can create specific reactive sites on the molecule. For example, the electron-poor nature of the ring system could make certain positions more susceptible to nucleophilic attack under specific reaction conditions. Theoretical calculations, such as Natural Bond Orbital (NBO) analysis, could provide a more detailed picture of the intramolecular charge transfer and hyperconjugative interactions that govern the reactivity of this molecule.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. For derivatives of 2-Bromo-7-(trifluoromethyl)naphthalene, future research will likely prioritize the development of more sustainable and atom-economical synthetic pathways. Atom economy, a concept that emphasizes the maximization of the incorporation of all materials used in the synthesis into the final product, is a key metric in this endeavor. rsc.orgsemanticscholar.orgrsc.org

Current synthetic strategies for related trifluoromethyl-containing compounds often involve multi-step processes that may generate significant waste. rsc.orgglobalauthorid.com Future approaches will aim to reduce the number of synthetic steps and utilize catalytic methods that are both efficient and recyclable. researchgate.net The development of one-pot syntheses, where multiple transformations are carried out in a single reaction vessel, will be a significant area of focus. researchgate.net Such strategies not only improve efficiency but also minimize the environmental impact by reducing solvent usage and energy consumption.

| Synthetic Strategy | Key Features | Potential Advantages |

| One-Pot Reactions | Multiple synthetic steps in a single reactor. | Reduced waste, time, and resource savings. |

| Catalytic Acetalization | Use of recyclable catalysts for key transformations. | Increased sustainability and cost-effectiveness. rsc.org |

| Direct C-H Functionalization | Activation and functionalization of C-H bonds directly. | Fewer pre-functionalization steps, improved atom economy. |

Exploration of Novel Catalytic Systems for Enhanced Functionalization

The functionalization of the naphthalene (B1677914) core is crucial for tuning its physicochemical properties and biological activity. The development of novel catalytic systems will be instrumental in achieving more selective and efficient transformations of this compound. Transition metal catalysis, in particular, offers a powerful toolkit for C-H bond activation and cross-coupling reactions. rsc.orgoled-intermediates.com

Ruthenium-catalyzed reactions, for instance, have shown promise in the remote C-H functionalization of naphthalenes, enabling the introduction of various functional groups at positions that are otherwise difficult to access. rsc.orgresearchgate.net Future research will likely explore a broader range of transition metal catalysts, including those based on iron, cobalt, and rhodium, to expand the scope of possible transformations. acs.orggoogle.com The development of bifunctional catalysts that can promote multiple reaction steps in a sequential or tandem manner will also be a key area of investigation.

Computational Design and Targeted Synthesis of Advanced Naphthalene Derivatives

The integration of computational chemistry with synthetic chemistry is revolutionizing the process of drug discovery and materials design. ijpsjournal.comsamipubco.com Density Functional Theory (DFT) calculations, for example, can be used to predict the electronic and structural properties of naphthalene derivatives, providing valuable insights into their potential applications. researchgate.netmdpi.comresearchgate.net

In the context of this compound, computational modeling can be employed to:

Predict Reactivity: Identify the most reactive sites for electrophilic or nucleophilic attack, guiding the design of selective functionalization strategies.

Design Novel Scaffolds: Virtually screen libraries of potential derivatives for desired properties, such as binding affinity to a biological target or specific optoelectronic characteristics.

Elucidate Reaction Mechanisms: Understand the intricate details of catalytic cycles, aiding in the optimization of reaction conditions and the development of more efficient catalysts.

This in silico approach allows for the targeted synthesis of advanced naphthalene derivatives with tailored properties, reducing the amount of trial-and-error experimentation required. ijpsjournal.com

Integration with Flow Chemistry and Automation for Scalable Production

To meet the potential demand for novel naphthalene derivatives in various applications, the development of scalable and automated synthetic processes is essential. Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise manner, offers several advantages, including improved reaction control, enhanced safety, and easier scalability.

The integration of automated synthesis platforms can further accelerate the discovery and optimization of new reactions and molecules. eubopen.org These platforms can perform a large number of experiments in parallel, systematically varying reaction parameters to identify the optimal conditions. eubopen.orgchemistryworld.com The application of flow chemistry and automation to the synthesis and functionalization of this compound will be a critical step in translating laboratory-scale discoveries into industrially viable processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-7-(trifluoromethyl)naphthalene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves bromination of 7-(trifluoromethyl)naphthalene using electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling (e.g., Suzuki or Ullmann reactions). Optimization includes controlling temperature (e.g., 0–60°C) and using catalysts like Pd(PPh₃)₄ to enhance regioselectivity . Solvent choice (e.g., DMF or THF) and stoichiometric ratios of brominating agents (e.g., NBS) should be systematically varied to maximize yield (>90%) and minimize byproducts. Purity is assessed via HPLC or GC-MS .

Q. How should researchers handle and store this compound to minimize degradation and ensure safety?

- Methodological Answer : Store the compound in amber glass vials at 0–6°C under inert atmosphere (argon or nitrogen) to prevent photodegradation and hydrolysis . Use fume hoods for handling due to potential volatility and respiratory hazards. Safety protocols include wearing nitrile gloves, goggles, and monitoring airborne concentrations via gas chromatography to ensure levels remain below OSHA’s permissible exposure limits (PELs) .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and ¹⁹F NMR confirm regiochemistry and trifluoromethyl group integrity .

- Mass Spectrometry (HRMS) : Validates molecular weight (theoretical: 285.06 g/mol) and detects halogen isotopic patterns .

- X-ray Crystallography : Resolves crystal packing and steric effects of substituents .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition thresholds .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the bromine and trifluoromethyl groups in cross-coupling reactions involving this compound?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the naphthalene ring for electrophilic substitution, while the bromine serves as a leaving group in Pd-catalyzed couplings. Kinetic studies (e.g., Eyring plots) and DFT calculations reveal that steric hindrance from the trifluoromethyl group slows transmetalation steps, requiring bulky ligands (e.g., SPhos) to enhance turnover . In situ IR spectroscopy monitors intermediate formation during Suzuki-Miyaura reactions .

Q. How can computational chemistry methods be applied to predict the electronic and steric effects of substituents on the naphthalene ring in catalytic applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, such as solvation shells in polar aprotic solvents .

- Docking Studies : Models interactions with catalytic surfaces (e.g., Ni-based catalysts) to optimize turnover frequencies .

Q. What experimental strategies are employed to resolve contradictory data in toxicity assessments of halogenated naphthalene derivatives?

- Methodological Answer :

- Comparative Dose-Response Studies : Conduct parallel in vitro (e.g., HepG2 cells) and in vivo (rodent models) assays to identify threshold limits for hepatotoxicity .

- Metabolomic Profiling : LC-MS/MS identifies metabolites (e.g., epoxides) responsible for genotoxicity discrepancies between species .

- Epidemiological Meta-Analysis : Aggregates data from occupational exposure studies to reconcile conflicting LC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.